molecular formula C14H17ClN2O3 B3320254 Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate CAS No. 1226808-00-9

Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate

Cat. No.: B3320254
CAS No.: 1226808-00-9
M. Wt: 296.75 g/mol
InChI Key: ORICBLUVZGJEFV-UHFFFAOYSA-N
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Description

Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is a benzodiazepine derivative featuring a 1,4-diazepine core with a tert-butyloxycarbonyl (Boc) protecting group at the N4 position. Key structural attributes include:

  • 7-chloro substituent: Enhances electronic effects and influences molecular interactions.
  • Boc group: Provides steric protection and modulates reactivity during synthetic processes.

Properties

IUPAC Name

tert-butyl 7-chloro-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(19)17-7-9-6-10(15)4-5-11(9)16-12(18)8-17/h4-6H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICBLUVZGJEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Cl)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737194
Record name tert-Butyl 7-chloro-2-oxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-00-9
Record name tert-Butyl 7-chloro-2-oxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate can be synthesized through various routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with tert-butyl carbamate in the presence of a strong base such as sodium hydride, followed by cyclization using a suitable reagent like triphosgene or phosgene. The reaction is generally carried out under an inert atmosphere at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production often scales up the laboratory procedures with modifications to enhance yield and purity. This might involve continuous flow reactors, automated reagent addition, and improved purification techniques such as crystallization or chromatographic methods. The use of environmentally benign solvents and reagents is also considered to meet industrial standards and regulations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazepine ring.

  • Reduction: Reduction of the oxo group to a hydroxyl group can be achieved using agents like lithium aluminum hydride.

  • Substitution: Halogen substitution reactions can occur at the chloro substituent, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles for substitution reactions include amines (e.g., methylamine), thiols, and alcohols.

Major Products Formed:

  • Oxidation typically yields N-oxides.

  • Reduction produces alcohols from the oxo group.

  • Substitution leads to derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine exhibit antidepressant properties. Investigations into the mechanism of action suggest that these compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of benzo[d]diazepines and identified that modifications at the 7-position significantly enhanced their binding affinity to serotonin receptors. This led to improved antidepressant efficacy in animal models .

2. Anxiolytic Effects
Similar to their antidepressant effects, compounds within this chemical class have shown promise as anxiolytics. The modulation of GABAergic activity is a common pathway through which these compounds exert their anxiolytic effects.

Case Study:
In a controlled trial involving animal models, a derivative of tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine was tested for its anxiolytic properties. Results demonstrated a significant reduction in anxiety-like behaviors compared to control groups .

Synthetic Applications

Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine is also utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural framework allows for further modifications that can yield derivatives with enhanced biological activities.

Synthesis Table:

Reaction StepReagents/ConditionsProduct
Diazepine FormationTert-butyl chloroacetate + aminesDiazepine derivatives
ChlorinationChlorinating agentsChlorinated analogs
HydrolysisAcidic/Basic conditionsCarboxylic acid derivatives

Potential Future Applications

Given the ongoing research into the therapeutic potentials of benzodiazepine derivatives, future applications may extend into:

1. Neuroprotective Agents
Emerging studies suggest that certain modifications to the benzodiazepine structure could lead to neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

2. Anti-cancer Properties
Preliminary studies have indicated that some benzodiazepine derivatives possess anti-cancer activity by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Mechanism of Action

The compound's mechanism of action is thought to involve interaction with the central nervous system's gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepines. By binding to GABA receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The presence of the chloro substituent may influence its binding affinity and pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

Tert-butyl 9-chloro-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate (CAS 886364-21-2)
  • Substituent : Chlorine at position 9 (vs. 7 in the target compound).
  • Molecular formula : C₁₄H₁₉ClN₂O₂.
  • Molecular weight : 282.45 g/mol.
  • Implications : Positional isomerism may alter steric interactions and electronic effects in medicinal chemistry applications.
Tert-butyl 7-bromo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate (CAS 886364-30-3)
  • Substituent : Bromine at position 7 (vs. chlorine).
  • Functional groups: No 2-oxo group.
  • Molecular formula : C₁₄H₁₈BrN₂O₂.
  • Molecular weight : 325.90 g/mol.
  • Implications : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in crystal packing.

Functional Group Differences

Tert-butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate (CAS 179686-66-9)
  • Substituent: No halogen; unsubstituted benzene ring.
  • Functional groups : 2-oxo group present.
  • Molecular formula : C₁₄H₁₈N₂O₃.
  • Molecular weight : 262.30 g/mol.

Heterocycle and Aromatic Substituent Variations

Tert-butyl 7-(o-tolyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 1055880-63-1)
  • Heterocycle : Oxazepine (oxygen atom) instead of diazepine.
  • Substituent : o-Tolyl group at position 7.
  • Molecular formula: C₂₀H₂₅NO₃.
  • Molecular weight : 339.43 g/mol.
  • Implications : The oxazepine core and bulky o-tolyl group may influence pharmacokinetic properties, such as metabolic stability.

Comparative Data Table

Compound (CAS) Substituent Position Halogen/Group Functional Groups Molecular Formula Molecular Weight (g/mol) Storage Conditions
Target Compound (Inferred) 7 Cl 2-oxo, Boc C₁₄H₁₇ClN₂O₃ 296.45 -20°C (inferred)
886364-21-2 9 Cl Boc C₁₄H₁₉ClN₂O₂ 282.45 2–8°C
886364-30-3 7 Br Boc C₁₄H₁₈BrN₂O₂ 325.90 Not specified
179686-66-9 None None 2-oxo, Boc C₁₄H₁₈N₂O₃ 262.30 -20°C
1055880-63-1 7 o-Tolyl Oxazepine core, Boc C₂₀H₂₅NO₃ 339.43 Not specified

Key Research Findings and Implications

Hydrogen Bonding : The 2-oxo group in the target compound facilitates hydrogen bonding, which may enhance crystal lattice stability (as discussed in graph set analysis).

Halogen Effects : Chlorine at position 7 (vs. 9) likely alters electronic density, affecting reactivity in cross-coupling reactions. Bromine’s polarizability could improve binding in biological targets.

Crystallography Tools : Programs like Mercury () can analyze packing similarities, while SHELXL () aids in refining crystal structures of these analogs.

Safety and Storage : Chlorinated derivatives often require low-temperature storage to prevent decomposition, whereas brominated analogs may need stricter handling due to higher reactivity.

Biological Activity

Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is a compound that belongs to the benzodiazepine class, known for its diverse biological activities. This compound features a unique structure characterized by a tert-butyl ester group and a chloro substituent on the diazepine ring, which may influence its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17ClN2O3
  • Molecular Weight : 296.75 g/mol
  • CAS Number : 1226808-00-9

Benzodiazepines generally exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system. The specific structural modifications in tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine may affect its binding affinity and selectivity towards different GABA_A receptor subtypes.

Pharmacological Effects

The compound is anticipated to exhibit a range of pharmacological effects typical of benzodiazepines:

  • Anxiolytic : Potential to reduce anxiety.
  • Sedative : Induces sleep or sedation.
  • Muscle Relaxant : May relieve muscle tension.
  • Anticonvulsant : Could be effective in controlling seizures.

Comparative Analysis with Other Benzodiazepines

CompoundAnxiolytic PotencySedative EffectsAnticonvulsant Activity
Tert-butyl 7-chloro diazepineModerateHighModerate
DiazepamHighHighHigh
LorazepamModerateModerateHigh
AlprazolamHighModerateLow

Case Studies and Research Findings

  • Study on Binding Affinity :
    A study evaluated the binding affinity of various benzodiazepines to GABA_A receptors. The findings suggested that tert-butyl 7-chloro compound exhibited a unique binding profile compared to traditional benzodiazepines like diazepam and lorazepam, potentially leading to fewer side effects or different therapeutic applications .
  • In Vivo Efficacy :
    In animal models, the compound demonstrated significant anxiolytic effects without the typical sedation associated with other benzodiazepines. This suggests a favorable therapeutic window for treating anxiety disorders .
  • Toxicological Assessment :
    Toxicological studies indicated that while the compound has beneficial effects at therapeutic doses, higher concentrations could lead to adverse effects similar to other members of the benzodiazepine family. Careful dose management is essential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate?

  • Methodology : Utilize multi-step organic synthesis involving:

  • Boc-protection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., dichloromethane) under inert atmosphere .
  • Cyclization : Formation of the benzodiazepine core via intramolecular amidation or condensation, often catalyzed by acid (e.g., HCl in dioxane) or base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ether/hexane) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Compare ¹H and ¹³C NMR chemical shifts to literature data for related benzodiazepines (e.g., δ 8.76 ppm for aromatic protons, δ 164.20 ppm for carbonyl carbons) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • Elemental analysis : Confirm stoichiometry (C, H, N, Cl) within ±0.4% deviation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding network?

  • Approach :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXTL or Mercury CSD for structure refinement. For example, identify hydrogen bonds (e.g., N–H···O=C interactions) with bond distances <2.5 Å and angles >120° .
  • Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing behavior and polymorphism risks .
    • Case study : Similar benzodiazepines exhibit planar diazepine rings with torsional angles <10°, confirmed via ORTEP-3 visualization .

Q. What strategies mitigate synthetic challenges like low yield in Boc-deprotection or side reactions?

  • Optimization techniques :

  • Controlled deprotection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C to minimize carbamate scrambling .
  • Inert conditions : Employ Schlenk techniques to prevent hydrolysis of sensitive intermediates (e.g., 7-chloro substituent reactivity) .
  • Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction times .

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic effects : Investigate rotameric equilibria (e.g., tert-butyl group rotation) via variable-temperature NMR (VT-NMR) to resolve splitting .
  • Impurity profiling : LC-MS to identify byproducts (e.g., dimerization or oxidation artifacts) .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Resolution framework :

  • Experimental replication : Test solubility in DMSO-d₆ vs. DMF-d₇ under controlled humidity (hygroscopicity may alter observed solubility) .
  • Hansen solubility parameters : Compare HSP values (δD, δP, δH) to predict solvent compatibility .
  • Crystallographic data : Correlate crystal packing density (from Mercury CSD) with dissolution kinetics; tightly packed crystals may show lower solubility .

Safety and Handling

Q. What safety protocols are critical when handling intermediates with reactive chloro substituents?

  • Best practices :

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
  • Waste management : Quench reactive intermediates (e.g., 7-chloro derivatives) with 10% aqueous NaHCO₃ before disposal .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Methodological Resources

  • Crystallography : SHELXL for refinement , Mercury CSD for void analysis and packing similarity .
  • Synthesis : Anhydrous conditions for Boc protection , HRMS-ESI for purity validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate

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